BenchChemオンラインストアへようこそ!

Glucagon-like peptide 2-(2-33)

GLP-2 receptor pharmacology cAMP signaling N-terminal truncation SAR

GLP-2(2-33) is an N-terminally truncated fragment lacking His1, serving as an essential research tool for structure-activity relationship (SAR) studies, N-terminal truncation mapping, and as a synthetic intermediate in GLP-2 analog development. Unlike GLP-2(1-33) (full agonist) or GLP-2(3-33) (partial agonist/antagonist), GLP-2(2-33) exhibits a distinct low-efficacy profile (Emax 20% at 1 μM) while maintaining GLP-2R selectivity without GLP-1R cross-reactivity. This makes it the preferred reference compound for benchmarking truncation-dependent efficacy changes, competition binding experiments where full agonism confounds interpretation, and as a control for GLP-2R assay specificity. Substituting with GLP-2(1-33), GLP-2(3-33), or teduglutide introduces confounding variables and compromises SAR interpretability. Procure this specific fragment to ensure reproducible, interpretable results in receptor pharmacology studies.

Molecular Formula C160H249N41O55S
Molecular Weight 3659.0 g/mol
Cat. No. B10822708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon-like peptide 2-(2-33)
Molecular FormulaC160H249N41O55S
Molecular Weight3659.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C160H249N41O55S/c1-22-74(11)121(151(247)178-91(45-47-110(163)208)136(232)199-126(81(18)205)156(252)176-89(43-34-35-50-161)135(231)194-124(77(14)25-4)154(250)201-127(82(19)206)157(253)192-107(159(255)256)66-120(223)224)195-146(242)96(55-73(9)10)181-140(236)99(58-86-67-170-88-42-33-32-41-87(86)88)184-142(238)101(60-112(165)210)191-152(248)122(75(12)23-2)196-147(243)98(57-85-39-30-27-31-40-85)182-144(240)105(64-118(219)220)187-132(228)90(44-36-51-169-160(167)168)177-155(251)125(80(17)204)198-130(226)79(16)172-137(233)94(53-71(5)6)180-141(237)100(59-111(164)209)186-145(241)106(65-119(221)222)188-138(234)95(54-72(7)8)190-153(249)123(76(13)24-3)197-158(254)128(83(20)207)200-148(244)102(61-113(166)211)185-134(230)93(49-52-257-21)175-133(229)92(46-48-115(213)214)174-143(239)104(63-117(217)218)189-150(246)109(70-203)193-139(235)97(56-84-37-28-26-29-38-84)183-149(245)108(69-202)173-114(212)68-171-131(227)103(62-116(215)216)179-129(225)78(15)162/h26-33,37-42,67,71-83,89-109,121-128,170,202-207H,22-25,34-36,43-66,68-70,161-162H2,1-21H3,(H2,163,208)(H2,164,209)(H2,165,210)(H2,166,211)(H,171,227)(H,172,233)(H,173,212)(H,174,239)(H,175,229)(H,176,252)(H,177,251)(H,178,247)(H,179,225)(H,180,237)(H,181,236)(H,182,240)(H,183,245)(H,184,238)(H,185,230)(H,186,241)(H,187,228)(H,188,234)(H,189,246)(H,190,249)(H,191,248)(H,192,253)(H,193,235)(H,194,231)(H,195,242)(H,196,243)(H,197,254)(H,198,226)(H,199,232)(H,200,244)(H,201,250)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,255,256)(H4,167,168,169)/t74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1
InChIKeyOQGQYLSDVZWIPO-QSSAVJFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon-like peptide 2-(2-33) (GLP-2(2-33)): Essential Technical Profile for Research Procurement


Glucagon-like peptide 2-(2-33) (GLP-2(2-33)) is an N-terminally truncated fragment of the 33-amino acid intestinal growth factor hormone GLP-2(1-33) [1]. This specific fragment lacks the N-terminal histidine residue present in the native peptide, distinguishing it from both the full-length active form and the primary DPP-IV degradation product GLP-2(3-33) [2]. GLP-2(2-33) is not a naturally occurring major circulating form but serves as a critical research tool for structure-activity relationship (SAR) studies, N-terminal truncation mapping, and as a synthetic intermediate in GLP-2 analog development [3].

Why GLP-2(2-33) Cannot Be Substituted with Other GLP-2 Fragments or Analogs in Research Applications


Substituting GLP-2(2-33) with GLP-2(1-33), GLP-2(3-33), or clinical analogs like teduglutide introduces substantial confounding variables in experimental design. Systematic N-terminal truncation studies demonstrate that the deletion of even a single N-terminal amino acid (His1) in GLP-2(2-33) reduces intrinsic efficacy to an Emax of only 20% at 1 μM compared to full-length GLP-2(1-33), while longer truncations exhibit varying efficacy profiles (GLP-2(6-33) at 46% Emax, GLP-2(9-33) at 65% Emax) [1]. Furthermore, GLP-2(2-33) maintains distinct GLP-2R selectivity that is lost with more extensive truncations [1]. Unlike the DPP-IV-resistant analog teduglutide which has a 2-3 hour half-life versus native GLP-2's 7 minutes, GLP-2(2-33) serves as a unique intermediate tool for dissecting the specific contributions of the His1 residue to receptor activation and signal transduction . Generic substitution would compromise the interpretability of SAR studies and confound quantitative comparisons.

GLP-2(2-33) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Intrinsic Agonist Efficacy: GLP-2(2-33) Exhibits 20% Emax in cAMP Accumulation Assays

GLP-2(2-33) demonstrates markedly reduced intrinsic agonist activity at the human GLP-2 receptor, with an Emax of only 20% at 1 μM in cAMP accumulation assays [1]. This contrasts sharply with both the full-length GLP-2(1-33) which exhibits full agonism, and other N-terminally truncated variants such as GLP-2(6-33) (Emax 46%) and GLP-2(9-33) (Emax 65%) [1]. The quantification establishes GLP-2(2-33) as a specific tool for probing the functional contribution of the N-terminal histidine residue.

GLP-2 receptor pharmacology cAMP signaling N-terminal truncation SAR

Receptor Binding Affinity: GLP-2(2-33) Ki Falls Within Defined Truncation-Dependent Range

The binding affinity of N-terminally truncated GLP-2 peptides decreases progressively with reduced N-terminal peptide length, with Ki values ranging from 6.5 nM to 871 nM across the truncation series [1]. GLP-2(2-33) falls within this defined spectrum, while GLP-2(3-33) has been specifically quantified with a binding IC50 of 41 nM compared to 3.1 nM for GLP-2(1-33) in receptor-binding assays [2]. GLP-2(3-33) thus exhibits 7.5% binding affinity relative to the native peptide [2].

Receptor binding kinetics GLP-2R affinity N-terminal truncation

Receptor Selectivity Profile: GLP-2(2-33) Maintains GLP-2R Selectivity vs. Truncation-Dependent GLP-1R Cross-Reactivity

Systematic N-terminal truncation studies reveal that GLP-2(2-33) maintains selectivity for the GLP-2 receptor without significant GLP-1 receptor (GLP-1R) cross-reactivity [1]. In contrast, truncations extending to GLP-2(8-33) and beyond exhibit a gradual loss of selectivity, with increasing GLP-1R inhibition reaching up to 73% at 1 μM [1]. This selectivity profile distinguishes GLP-2(2-33) from more extensively truncated fragments that introduce confounding dual-receptor pharmacology.

Receptor selectivity GLP-2R vs GLP-1R Off-target profiling

Functional Antagonism vs. Agonism: GLP-2(2-33) Demonstrates Minimal Antagonistic Properties

While GLP-2(3-33) acts as a partial agonist with competitive antagonistic properties and can shift the dose-response curve of GLP-2(1-33) rightward [1], GLP-2(2-33) exhibits negligible antagonistic activity [2]. The truncation-dependent emergence of antagonism appears with inhibitory IC50 values from 79 to 204 nM for truncations up to GLP-2(4-33) [2]. GLP-2(2-33) thus occupies a unique niche with very low intrinsic efficacy but minimal competitive antagonism.

GLP-2 antagonism competitive antagonism functional pharmacology

Validated Research Applications for GLP-2(2-33): Evidence-Driven Procurement Scenarios


Structure-Activity Relationship (SAR) Studies of GLP-2R N-Terminal Requirements

GLP-2(2-33) serves as a critical reference compound in systematic N-terminal truncation series for mapping the structural determinants of GLP-2 receptor activation. Its Emax of 20% at 1 μM provides a defined intermediate efficacy benchmark between full-length GLP-2(1-33) and more extensively truncated variants [1]. Researchers use this quantitative gradation to correlate specific amino acid deletions with functional receptor responses.

Competitive Binding Assays Requiring Defined Partial Agonism

For competition binding experiments where full agonism would confound interpretation, GLP-2(2-33) offers a low-efficacy alternative (Emax 20%) without introducing the antagonistic properties characteristic of GLP-2(3-33) or longer truncations [1]. This enables researchers to assess receptor occupancy effects independent of robust downstream signaling activation.

GLP-2R Selectivity Validation Studies

GLP-2(2-33) maintains GLP-2 receptor selectivity without significant GLP-1R cross-reactivity [1]. This property makes it suitable as a control compound for validating assay specificity when screening novel GLP-2R agonists or assessing potential off-target effects of therapeutic candidates on related class B GPCRs. Longer truncations (GLP-2(8-33) and beyond) exhibiting up to 73% GLP-1R inhibition should be avoided for such applications [1].

Synthetic Intermediate for GLP-2 Analog Development

GLP-2(2-33) functions as a key synthetic intermediate in the preparation of N-terminally modified GLP-2 analogs, including DPP-IV-resistant variants and lipidated long-acting agonists [1]. Its defined structure and established purity specifications enable consistent incorporation into fragment-based peptide synthesis workflows for the development of next-generation intestinotrophic therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucagon-like peptide 2-(2-33)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.